molecular formula C7H12N2O B2873430 1-Methoxypiperidine-4-carbonitrile CAS No. 1256917-21-1

1-Methoxypiperidine-4-carbonitrile

Cat. No. B2873430
M. Wt: 140.186
InChI Key: YLGYFUWWALXQQP-UHFFFAOYSA-N
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Patent
US08574607B2

Procedure details

200 mg Methanesulfonic acid 1-methoxy-piperidin-4-yl ester (from Step 2), 251 mg tetrabutylammonium cyanide and 272 mg sodium cyanide were mixed in 1 ml dimethylsulfoxide, and heated to 55° C. for 18 hours. Then the mixture was cooled to room temperature, 1 ml saturated aqueous sodium bicarbonate and 3 ml water were added, and extracted three times with diethyl ether. The organic layer was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was purified by chromatography on silica gel with ethyl acetate/cyclohexane (1:1, then 2:1, then pure ethyl acetate) as a solvent. 116 mg 1-methoxy-piperidine-4-carbonitrile was obtained.
Name
Methanesulfonic acid 1-methoxy-piperidin-4-yl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6](OS(C)(=O)=O)[CH2:5][CH2:4]1.[C-:14]#[N:15].[Na+].C(=O)(O)[O-].[Na+].O>[C-]#N.C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6]([C:14]#[N:15])[CH2:5][CH2:4]1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Methanesulfonic acid 1-methoxy-piperidin-4-yl ester
Quantity
200 mg
Type
reactant
Smiles
CON1CCC(CC1)OS(=O)(=O)C
Name
Quantity
272 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
251 mg
Type
catalyst
Smiles
[C-]#N.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with ethyl acetate/cyclohexane (1:1

Outcomes

Product
Name
Type
product
Smiles
CON1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.